molecular formula C20H20ClN3O2 B4711295 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No. B4711295
M. Wt: 369.8 g/mol
InChI Key: SGEAJLAWCMAMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as CPMEB and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of CPMEB is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, CPMEB has been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
CPMEB has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. Additionally, CPMEB has been shown to have neuroprotective effects and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPMEB is its potential applications in various fields of research, including cancer research and neurodegenerative disorders. Additionally, CPMEB is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of CPMEB is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on CPMEB. One area of research involves further studies on its potential applications in cancer research. Additionally, studies can be conducted to explore the potential use of CPMEB in the treatment of other diseases such as neurodegenerative disorders. Furthermore, research can be conducted to improve the solubility of CPMEB, which can increase its potential applications in various fields of research. Finally, studies can be conducted to explore the potential side effects of CPMEB and its long-term effects on human health.
Conclusion:
In conclusion, CPMEB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on CPMEB can lead to the development of new treatments for cancer and other diseases, and can have a significant impact on human health.

Scientific Research Applications

CPMEB has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research involves its use as a potential anticancer agent. Studies have shown that CPMEB can induce apoptosis in cancer cells and inhibit their growth. Additionally, CPMEB has been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-[(4-chloropyrazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-26-19-8-4-15(5-9-19)10-11-22-20(25)17-6-2-16(3-7-17)13-24-14-18(21)12-23-24/h2-9,12,14H,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEAJLAWCMAMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide
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4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide

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